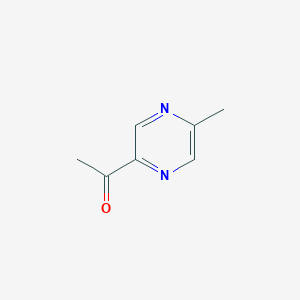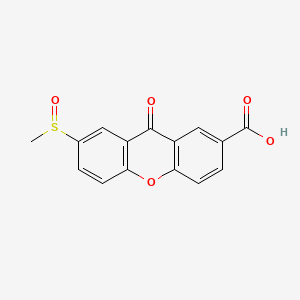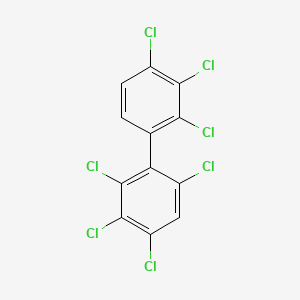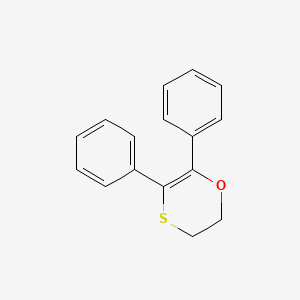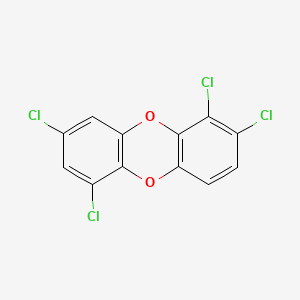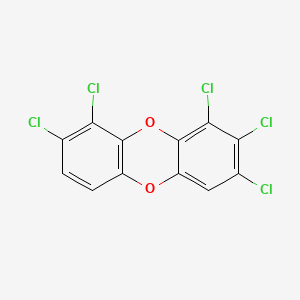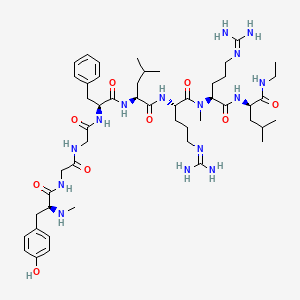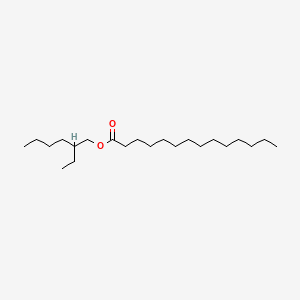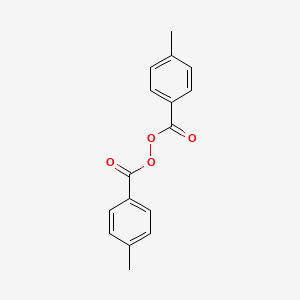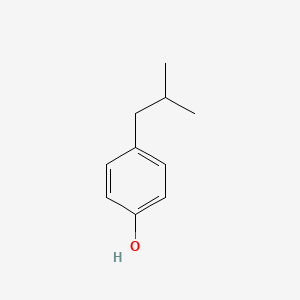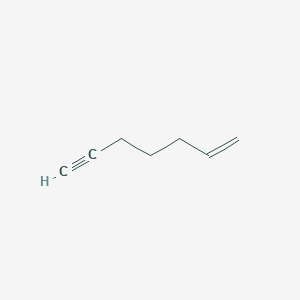
1-Hepten-6-yne
概要
説明
1-Hepten-6-yne is an organic compound with the linear formula C7H10 . It is a member of the alkyne family, which are hydrocarbons that contain a carbon-carbon triple bond .
Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms and ten hydrogen atoms . The InChI representation of the molecule isInChI=1S/C7H10/c1-3-5-7-6-4-2/h1,4H,2,5-7H2 . The molecule has a molecular weight of 94.15 g/mol . Physical And Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm³, a boiling point of 98.5±19.0 °C at 760 mmHg, and a vapour pressure of 45.8±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 32.4±0.8 kJ/mol and a flash point of -0.5±15.6 °C . The molecule has a molar refractivity of 32.0±0.3 cm³ .科学的研究の応用
Cyclization to Titanabicyclopentenes
- Chiral 6-hepten-1-ynes, including variants of 1-Hepten-6-yne, have been studied for their ability to undergo cyclization into titanabicyclopentenes. This process shows excellent yields and exo-stereoselectivity, contributing to the synthesis of complex organic structures (Banti et al., 2000).
Atmospheric Chemical Reactions
- While not directly on this compound, studies on similar compounds like 6-Methyl-5-hepten-2-one have explored their atmospheric reactions. These insights could be relevant for understanding the environmental behavior of this compound derivatives (Smith et al., 1996).
Theoretical Investigations in Pyrolysis
- Theoretical studies using methods like density functional theory have been conducted on compounds like 1-hexen-5-yne. These provide a theoretical framework for understanding the pyrolysis of related compounds, such as this compound (Bozkaya & Özkan, 2012).
Synthesis of Pyridine Bases
- Research on 1-buten-3-yne, a compound structurally related to this compound, has shown its utility in the synthesis of pyridine bases. This indicates potential applications of this compound in organic synthesis (Vereshchagin & Kotlyarevskii, 1960).
Pauson-Khand Reaction
- The intramolecular Pauson-Khand reaction of 2-aryl-1-hepten-6
Heterogeneous Catalysis
- Studies have utilized 1-hepten-3-yne, a compound related to this compound, to understand the heterogeneous selective catalysis in the hydrogenation of eneynes. This research provides insights into the catalytic applications of this compound (Baker & Bailar, 1977).
Stereochemical Aspects in Reactions
- Asymmetric induction in intramolecular reactions involving 7-alkoxy-1-hepten-6-ynes has been studied, highlighting the role of stereochemistry in the chemical reactions of this compound derivatives (Poch et al., 1990).
Sigmatropic Shifts Analysis
- Research on the [3,3]-sigmatropic shifts of compounds like 1-hexen-5-yne provides a deeper understanding of the reaction mechanisms that could be applicable to this compound, offering insights into its potential reactivity and applications (Black et al., 1998).
作用機序
Target of Action
1-Hepten-6-yne, also known as hept-1-en-6-yne, is an organic compound
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. It’s worth noting that the compound is used as an intermediate in organic chemistry synthesis , suggesting it may participate in various chemical reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s known to be a flammable liquid, and its vapors can form explosive mixtures . Therefore, it should be stored and handled carefully to avoid contact with open flames, high temperatures, and oxidizing agents .
生化学分析
Biochemical Properties
1-Hepten-6-yne plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between this compound and these enzymes often involves the formation of covalent bonds, leading to enzyme inhibition or activation. Additionally, this compound can act as a substrate for certain oxidases, facilitating oxidation reactions that are essential for cellular metabolism .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For example, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn regulates the expression of genes involved in inflammation and immune responses . Furthermore, this compound has been found to alter mitochondrial function, affecting ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes by forming a covalent bond with the heme group, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a half-life of several hours . Prolonged exposure to light and air can lead to its degradation, resulting in the formation of by-products that may have different biochemical effects. Long-term studies have also indicated that this compound can cause persistent changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can even exhibit beneficial properties, such as antioxidant activity . At higher doses, the compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on the organism. These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. For example, the oxidation of this compound can lead to the formation of reactive intermediates that interact with other cellular components, affecting overall metabolic balance . Additionally, this compound can modulate the activity of key metabolic enzymes, thereby influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach different cellular compartments . Additionally, this compound can interact with specific transporters and binding proteins, facilitating its movement within the cell . The compound’s localization and accumulation can influence its biochemical effects, as different cellular compartments may have varying susceptibilities to its actions .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound has been found to accumulate in the mitochondria, where it can affect mitochondrial function and energy production . Additionally, its presence in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins .
特性
IUPAC Name |
hept-1-en-6-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-3-5-7-6-4-2/h1,4H,2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWJYVWGTHWHOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339427 | |
| Record name | 1-Hepten-6-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65939-59-5 | |
| Record name | 1-Hepten-6-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | hept-1-en-6-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes hept-1-en-6-yne a useful compound in organic synthesis?
A: Hept-1-en-6-yne is a valuable building block in organic synthesis because it contains both an alkene and an alkyne functional group. These groups can participate in a variety of reactions, making it a versatile precursor for generating complex molecular structures [, , ].
Q2: What is the Pauson-Khand reaction, and how is hept-1-en-6-yne used in this reaction?
A: The Pauson-Khand reaction is a chemical transformation that uses a transition metal catalyst, often cobalt, to combine an alkyne, an alkene, and carbon monoxide to form a cyclopentenone ring [, , , ]. Hept-1-en-6-yne, with its alkene and alkyne groups appropriately positioned within the molecule, can undergo an intramolecular Pauson-Khand reaction to form bicyclic compounds.
Q3: Can you provide an example of how stereochemistry influences the outcome of the Pauson-Khand reaction with hept-1-en-6-yne derivatives?
A: Yes, research has shown that the stereochemistry of substituents on the hept-1-en-6-yne framework significantly impacts the stereochemistry of the resulting bicyclic products. For instance, (4S,5S)-4,5-Bis(tert-butyldimethylsiloxy)-7-(trimethylsilyl)hept-1-en-6-yne yielded a single diastereomer of the corresponding bicyclo[3.3.0]octenone product []. This highlights the importance of controlling stereochemistry in these reactions to achieve desired product selectivity.
Q4: What other types of cyclization reactions, besides the Pauson-Khand reaction, can hept-1-en-6-yne undergo?
A: Hept-1-en-6-yne derivatives can also undergo palladium-catalyzed cycloisomerization reactions []. This process leads to the formation of cyclic compounds from the starting enyne. When combined with subsequent Diels-Alder reactions, this strategy allows for the efficient synthesis of complex tricyclic structures [].
Q5: Has computational chemistry been used to study reactions involving hept-1-en-6-yne?
A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of platinum-catalyzed cycloisomerization reactions of hept-1-en-6-yne derivatives []. These computational studies provide insights into the reaction pathway, intermediates formed, and factors influencing product selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

